Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazole is a core structure in many organic compounds and has been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .
Synthesis Analysis
The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis
The structure of newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1 H, 13 C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis
The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied . The rapid reaction (5 min) affords the air-, thermo-, and photostable product in 97% yield as a yellow precipitate that can be isolated by filtration .Physical and Chemical Properties Analysis
The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Scientific Research Applications
Molecular Aggregation Studies
The study of molecular aggregation in organic compounds is a key area of research. For example, Matwijczuk et al. (2016) investigated the aggregation effects of certain thiadiazole derivatives in organic solvents. They found that the structure of the substituent groups significantly influences molecule aggregation interactions, providing valuable insights into the molecular behavior of such compounds (Matwijczuk et al., 2016).
Anticonvulsant Potential
Thiadiazole derivatives have been explored for their potential anticonvulsant activity. Rajak et al. (2009) synthesized a series of thiadiazoles and evaluated their anticonvulsant properties, demonstrating the relevance of thiadiazole structures in pharmacological research (Rajak et al., 2009).
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, a close relative to the queried compound, has been identified as a new anti-mycobacterial chemotype. Pancholia et al. (2016) synthesized various derivatives and assessed their anti-tubercular activity, demonstrating the potential of such structures in addressing bacterial infections (Pancholia et al., 2016).
Reactivity in Semiconducting Polymers
Benzo[d][1,2,3]thiadiazole, an isomer of the queried compound, has been employed in the development of organic semiconductors. Chen et al. (2016) explored its implementation in various semiconducting polymers, revealing its significance in the field of material science and its potential for applications in electronics (Chen et al., 2016).
Plant Disease Resistance
Compounds related to benzo[c][1,2,5]thiadiazol have been studied for their role in inducing resistance in plants against diseases. For instance, Liu et al. (2005) found that benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester enhanced disease resistance in peach fruit, showcasing the agricultural applications of such compounds (Liu et al., 2005).
Mechanism of Action
Mode of Action
Compounds with similar structures have been researched for use in photovoltaics or as fluorescent sensors . They are known to exhibit intramolecular charge transfer during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
Similar compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .
Result of Action
Similar compounds have been known to behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .
Action Environment
Similar compounds have been known to exhibit great fluorescence quenching ability, which can be attributed to both energy and electron transfer processes as well as electrostatic interactions .
Safety and Hazards
Future Directions
The design and preparation of a highly sensitive and selective luminescent probe to detect PAAs among various amines are important but challenging . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet, but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-18(14-6-7-15-16(12-14)20-24-19-15)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIZMWMLZHUTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.